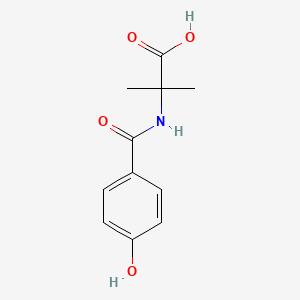
Alanine, N-(4-hydroxybenzoyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(4-hydroxybenzoyl)-2-methyl- is a derivative of alanine, an amino acid, where the amino group is substituted with a 4-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(4-hydroxybenzoyl)-2-methyl- typically involves the acylation of alanine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Alanine, N-(4-hydroxybenzoyl)-2-methyl- can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: The compound can be reduced to form the corresponding hydroxybenzyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones
Reduction: Hydroxybenzyl derivatives
Substitution: Ether or ester derivatives
Scientific Research Applications
Alanine, N-(4-hydroxybenzoyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Alanine, N-(4-hydroxybenzoyl)-2-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The 4-hydroxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
- Alanine, N-(4-hydroxybenzoyl)-
- Alanine, N-(4-methoxybenzoyl)-
- Alanine, N-(4-chlorobenzoyl)-
Comparison: Alanine, N-(4-hydroxybenzoyl)-2-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
841303-77-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
UJZQBOMSGKCXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















